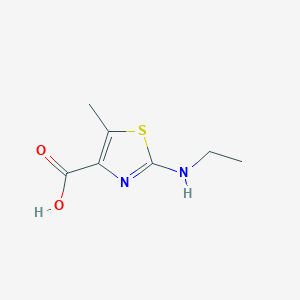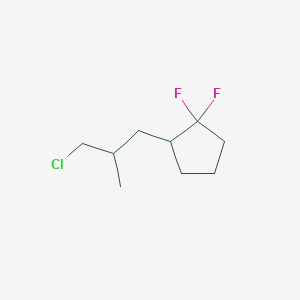![molecular formula C12H14N2O2 B13220806 {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is an organic compound that features a methoxyphenyl group attached to an oxazole ring, which is further linked to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyphenyl, followed by the conversion of the nitro group to an amine. This is then followed by the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. Methods such as the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions, can be employed . This reaction involves the coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The oxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is unique due to its specific structural features, such as the combination of an oxazole ring with a methoxyphenyl group and a methylamine moiety.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-13-8-11-7-12(14-16-11)9-3-5-10(15-2)6-4-9/h3-7,13H,8H2,1-2H3 |
Clave InChI |
MVACDWSLSFIGER-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=NO1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)




![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)
![3-[(2-Methylpropyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13220780.png)


![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)


![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
